

Technical Comparison Guide: Methyl 2-methoxyacrylate vs. Methyl Methacrylate

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Compound of Interest

Compound Name:	Methyl 2-methoxyacrylate
CAS No.:	7001-18-5
Cat. No.:	B1348743

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Executive Summary

This guide provides a technical comparison between Methyl Methacrylate (MMA), the ubiquitous monomer for optical polymers, and its structural analog **Methyl 2-methoxyacrylate** (M2MA). While they differ only by a single

-substituent (methyl vs. methoxy), this alteration fundamentally reverses their electronic character and polymerization kinetics.[1]

- MMA is a commodity monomer governed by classical radical kinetics, used primarily for structural and optical plastics (PMMA).
- M2MA is a specialty captodative monomer.[1] Its

-methoxy group stabilizes radical intermediates to such a degree that it exhibits "living-like" polymerization behavior and serves as a critical pharmacophore in medicinal chemistry (specifically strobilurin fungicides), rather than a bulk plastic precursor.[1]

Part 1: Molecular Architecture & Physicochemical Profile

The defining difference lies at the

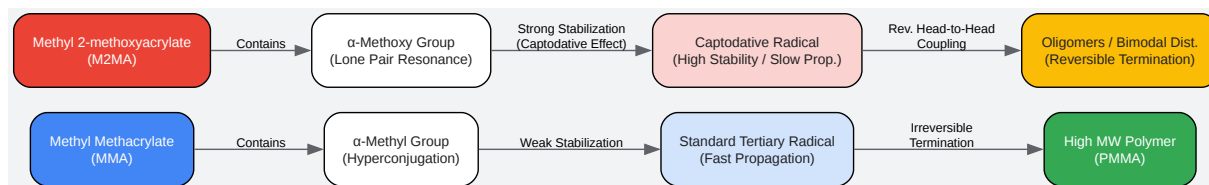
-carbon.[1] MMA possesses a methyl group (hyperconjugation donor), whereas M2MA possesses a methoxy group (resonance donor/inductive acceptor). This creates a "captodative" effect in M2MA, where the radical center is stabilized by both an electron-withdrawing group (carbonyl) and an electron-donating group (methoxy).

Table 1: Comparative Physicochemical Properties

Property	Methyl Methacrylate (MMA)	Methyl 2-methoxyacrylate (M2MA)
CAS Number	80-62-6	7001-18-5 (or 5185-87-5)
Structure		
Molecular Weight	100.12 g/mol	116.12 g/mol
Boiling Point	101 °C (atm)	~55–56 °C (13 Torr) / ~160 °C (atm, est.)
Density	0.94 g/cm ³	~1.07 g/cm ³
Electronic Class	Electron-Deficient Alkene	Captodative Alkene
Radical Stability	Moderate (Tertiary radical)	High (Captodative stabilization)
Primary Use	PMMA Plastics, Bone Cements	Drug Intermediates (Strobilurins), Specialty Polymers

Part 2: Electronic Structure & Reactivity Mechanisms

The following diagram illustrates the divergent electronic pathways that dictate the reactivity of these two molecules.



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Figure 1: Mechanistic divergence driven by

-substitution. The methoxy group in M2MA creates a highly stabilized radical that resists standard propagation, leading to unique "living" polymerization characteristics.

The Captodative Effect in M2MA

In M2MA, the radical center is flanked by the electron-withdrawing ester carbonyl and the electron-donating methoxy oxygen.

- Consequence: The unpaired electron is delocalized over both groups.[1]
- Impact on Polymerization: Unlike MMA, which polymerizes explosively (auto-acceleration/gel effect), M2MA polymerizes sluggishly. The radical is so stable that it prefers to dimerize (terminate) rather than attack a new monomer. However, this termination is often reversible at higher temperatures (), allowing for a pseudo-living polymerization mechanism.

Part 3: Synthetic Utility in Drug Development

While MMA is a polymer building block, M2MA is a pharmacophore precursor.[1]

The Strobilurin Toxophore

The

-methoxyacrylate moiety (an isomer of the M2MA structure, often derived from similar precursors) is the active "warhead" in Strobilurin fungicides (e.g., Azoxystrobin, Picoxystrobin).

- Mechanism: This moiety binds to the Qo site of the cytochrome bc1 complex, blocking electron transport in fungal mitochondria.
- Role of M2MA: M2MA and its derivatives serve as the synthetic scaffold to install this critical toxophore.[1]

Diels-Alder Reactivity

M2MA acts as a dienophile.[1] Due to the electron-donating methoxy group, it is electronically distinct from MMA.[1]

- MMA: Standard electron-deficient dienophile.[1] Reacts well with electron-rich dienes (Normal Electron Demand).[1]
- M2MA: The methoxy group makes the double bond more electron-rich than in MMA.[1] This alters the kinetics, often requiring Lewis Acid catalysis or high pressure to facilitate cycloaddition with standard dienes.

Part 4: Experimental Protocol

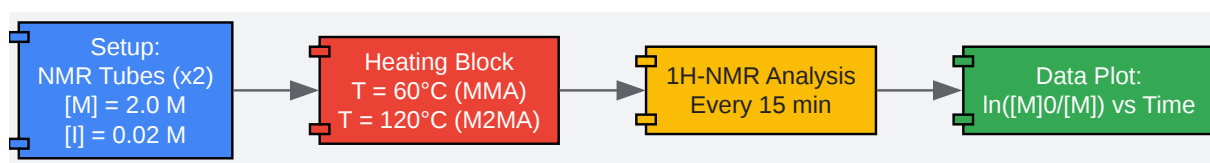
Comparative Polymerization Kinetics

Objective: To demonstrate the "Captodative" stability of M2MA versus the classical kinetics of MMA.

Materials

- Monomer A: Methyl Methacrylate (MMA), distilled to remove inhibitor.[1]
- Monomer B: **Methyl 2-methoxyacrylate** (M2MA), synthesized or purchased (98%+).[1]
- Initiator: AIBN (Azobisisobutyronitrile).[1]
- Solvent: Benzene-d6 (for in-situ NMR monitoring).

Workflow Diagram



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Figure 2: Experimental workflow for kinetic comparison.

Step-by-Step Procedure

- Preparation: Prepare two NMR tubes.
 - Tube 1 (MMA): 2.0 M MMA + 0.02 M AIBN in Benzene-d6.[1]
 - Tube 2 (M2MA): 2.0 M M2MA + 0.02 M AIBN in Benzene-d6.[1]
- Thermal Initiation:
 - Heat Tube 1 to 60°C. MMA will polymerize rapidly.[1]
 - Heat Tube 2 to 60°C. Observation: Little to no reaction will occur due to the high stability of the M2MA radical (propagation rate is very low).
 - Modification: Increase Tube 2 temperature to 120°C.
- Analysis: Monitor the disappearance of vinylic protons via 1H-NMR.
 - MMA: Follows first-order kinetics until the gel effect sets in.[1]
 - M2MA: At 120°C, M2MA will show slow conversion.[1] The resulting polymer may exhibit a bimodal molecular weight distribution (GPC analysis required), a signature of the reversible termination (de-polymerization/re-polymerization) unique to captodative monomers.

Part 5: Safety & Handling

- MMA: Highly Flammable (Flash point 10°C).[1] Skin sensitizer.[1] Lachrymator. Polymerizes exothermically if inhibitor is consumed.[1]
- M2MA: Irritant.[1] Less volatile than MMA but should be treated as a potential alkylating agent.[1] Due to its use in fungicide synthesis, biological activity should be assumed until ruled out.[1]

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